prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism by which prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, including:
Prop-2-en-1-one derivatives: These compounds have similar core structures and functional groups, making them useful for comparative studies.
Methoxycarbonyl-substituted compounds: These compounds share the methoxycarbonyl group, which can influence their chemical reactivity and biological activity.
Pyrimido[2,1-b][1,3]thiazine derivatives: These compounds have the same core structure, allowing for comparisons of their chemical and biological properties.
Uniqueness
What sets this compound apart is its combination of functional groups and structural features. This unique combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications .
Biological Activity
The compound prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
This compound features a complex heterocyclic structure characterized by:
- Pyrimido-thiazine core : A fused bicyclic system that enhances biological activity.
- Functional groups : The presence of methoxycarbonyl and carboxylate groups contributes to its solubility and interaction with biological targets.
The molecular formula is C18H18N2O4S with a molecular weight of approximately 358.41 g/mol.
Antimicrobial Properties
Research indicates that derivatives of pyrimido-thiazines exhibit significant antimicrobial activity. Specifically:
- Mechanism : These compounds may inhibit bacterial growth by interfering with key metabolic pathways or disrupting cell wall synthesis.
- Case Studies : A study demonstrated that related thiazine derivatives effectively inhibited Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Compound Name | Activity | Target Organism |
---|---|---|
Pyrimido-thiazine derivative A | Strong | Bacillus subtilis |
Pyrimido-thiazine derivative B | Moderate | Staphylococcus aureus |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Mechanism : It is believed to exert its effects by inhibiting specific enzymes involved in DNA replication or by inducing apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines .
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa | 10.5 | High |
MCF7 | 15.0 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism or replication.
- DNA Interaction : The compound could bind to DNA or interfere with its replication process.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with readily available α,β-unsaturated carbonyl compounds and thiourea.
- Reaction Conditions : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Yield Optimization : Industrial methods focus on optimizing reaction conditions to enhance yield and purity .
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H20N2O5S/c1-4-10-27-19(25)16-12(2)21-20-22(15(23)9-11-28-20)17(16)13-5-7-14(8-6-13)18(24)26-3/h4-8,17H,1,9-11H2,2-3H3 |
InChI Key |
NJCQEQLTRRHZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C |
Origin of Product |
United States |
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